molecular formula C11H12FNO3 B2478470 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene CAS No. 956015-49-9

1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene

Cat. No.: B2478470
CAS No.: 956015-49-9
M. Wt: 225.219
InChI Key: LGEXQKXRIAOTBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene and its derivatives are often synthesized and characterized for various chemical and physical properties. For instance, Martin Sweeney et al. (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene with a 90% yield, confirming its structure via X-ray crystallography and various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Ordering and Statistical Analysis

Molecular ordering and statistical analysis are crucial in understanding the behavior of smectogenic compounds like this compound. Research conducted by D. Ojha and V. Pisipati (2003) provided insights into the molecular ordering of similar compounds using a statistical approach based on quantum mechanics and computer simulation (Ojha & Pisipati, 2003).

Photophysics and Photochemistry

The complex photophysics and photochemistry of nitroaromatic compounds like this compound are subjects of extensive research. A. Giussani and G. Worth (2017) provided insights into the decay paths of nitrobenzene after UV absorption, revealing the intricate nature of its photophysical properties (Giussani & Worth, 2017).

Organic Synthesis and Catalysis

This compound is used in organic synthesis and catalysis. For instance, M. Sayahi et al. (2018) described an efficient approach to preparing 2-arylbenzimidazoles using 1-fluoro-2-nitrobenzene and benzamidine hydrochlorides in the presence of CuBr and K2CO3 (Sayahi et al., 2018).

Antioxidant Studies

Compounds related to this compound are studied for their potential antioxidant properties. H. Keypour et al. (2020) synthesized and characterized copper (II) and cobalt (III) macroacyclic Schiff-base complexes containing homopiperazine moiety for their antioxidant activity (Keypour et al., 2020).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

Properties

IUPAC Name

1-cyclopentyloxy-2-fluoro-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-10-7-8(13(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEXQKXRIAOTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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